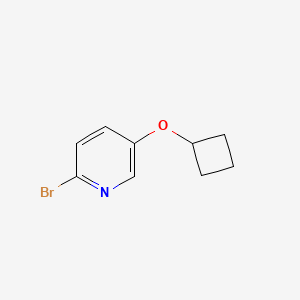

2-Bromo-5-cyclobutoxypyridine

Description

Properties

IUPAC Name |

2-bromo-5-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-5-4-8(6-11-9)12-7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBZGGINIPDMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Cyclobutoxypyridine and Its Analogues

Strategic Design of Precursors for 2-Bromo-5-cyclobutoxypyridine

The retrosynthetic analysis of this compound points to two primary precursor classes: 5-substituted-2-bromopyridines or 2-substituted-5-cyclobutoxypyridines. The most common and strategically sound precursors are those that allow for the late-stage introduction of one of the key functional groups. Key precursors include 2,5-dibromopyridine (B19318) and 2-bromo-5-hydroxypyridine (B120221), as they offer reliable and well-documented reaction pathways for elaboration.

The strategic choice between these precursors dictates the subsequent reaction sequence. For instance, starting with 2-bromo-5-hydroxypyridine allows for the introduction of the cyclobutoxy group via O-alkylation, while 2,5-dibromopyridine enables a nucleophilic aromatic substitution to form the ether linkage.

| Precursor Molecule | Strategic Advantage | Subsequent Transformation | Key Reaction Type |

|---|---|---|---|

| 2,5-Dibromopyridine | Commercially available; differential reactivity of the two bromine atoms. | Introduction of the cyclobutoxy moiety. | Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation. |

| 2-Bromo-5-hydroxypyridine | Allows for direct formation of the ether bond. | Alkylation of the hydroxyl group. | Williamson Ether Synthesis. |

| 5-Cyclobutoxypyridine | Isolates the challenge to the regioselective bromination step. | Installation of the bromine substituent at the C2 position. | Directed Ortho-metalation followed by bromination or Electrophilic Bromination. |

| 2-Amino-5-hydroxypyridine | Provides handles for introducing both substituents via distinct reactions. | O-alkylation followed by Sandmeyer reaction. | Ether Synthesis & Diazotization/Bromination. |

Installation of the Bromine Substituent on Pyridine (B92270) Scaffolds

The introduction of a bromine atom at the C2 position of a pyridine ring is a fundamental transformation in the synthesis of the target compound and its analogues. The method chosen depends heavily on the nature of the other substituents present on the ring.

Direct bromination of pyridine is often difficult and requires harsh conditions due to the electron-deficient nature of the ring. However, the presence of an activating group, such as a hydroxyl or alkoxy group at the C5 position, facilitates electrophilic substitution. The C2 and C6 positions are activated by such a C5 substituent, but steric hindrance can influence the final regioselectivity.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated pyridines, offering milder reaction conditions compared to elemental bromine. researchgate.net For a precursor like 5-cyclobutoxypyridine, direct bromination would likely yield a mixture of 2-bromo and 2,6-dibromo products, requiring careful control of stoichiometry and reaction conditions to favor the desired monosubstituted product.

| Brominating Agent | Typical Substrate | General Conditions | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Hydroxy- or Alkoxy-pyridines | Acetonitrile (B52724) or CCl4, room temp. or reflux | Milder alternative to Br2, good regioselectivity for activated rings. researchgate.netguidechem.com |

| Bromine (Br2) | Activated Pyridines | Acetic acid or other polar solvents | Highly reactive, can lead to over-bromination if not controlled. nih.gov |

| POBr3 | Pyridine N-oxides | Heat | Used to convert N-oxides to 2-bromopyridines. tcichemicals.com |

| Tetrabutylammonium bromide (TBAB) | Pyridine N-oxides | p-Toluenesulfonic anhydride (B1165640) (activator) | Mild, high-yielding method for C2-bromination of N-oxides. tcichemicals.com |

An alternative to direct bromination is the conversion of another functional group into a bromine atom. The Sandmeyer reaction is a classic and highly effective method, involving the diazotization of an aminopyridine followed by treatment with a copper(I) bromide salt. For example, synthesizing 2-amino-5-cyclobutoxypyridine and subsequently converting the amino group to a bromo group is a viable, albeit longer, route. This approach offers excellent regiocontrol, as the position of the bromine is determined by the initial placement of the amino group. guidechem.com

Furthermore, halogen exchange (halex) reactions, where a chloro or iodo substituent is replaced by bromo, can be employed, although this is less common for preparing bromides from chlorides. More frequently, bromo- and iodo-pyridines are subjected to lithium-halogen exchange to create organometallic intermediates for further functionalization. nih.govacs.org

Introduction of the Cyclobutoxy Moiety

The formation of the cyclobutyl ether linkage is the other key synthetic step. This is typically achieved through nucleophilic substitution, where cyclobutanol (B46151) or its corresponding alkoxide acts as the nucleophile.

The most direct methods involve the reaction of a halopyridine with cyclobutanol. Two primary strategies are prevalent:

Williamson Ether Synthesis: This approach involves the deprotonation of 2-bromo-5-hydroxypyridine with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with a cyclobutyl electrophile such as cyclobutyl bromide or tosylate.

Nucleophilic Aromatic Substitution (SNAr): A more common strategy for this specific target involves reacting 2,5-dibromopyridine with sodium cyclobutoxide. The bromine at the C5 position is generally more susceptible to nucleophilic attack than the bromine at the C2 position, allowing for selective substitution. This reaction may be conducted at elevated temperatures in a polar aprotic solvent like DMF or DMSO. For less reactive substrates, copper- or palladium-catalyzed methods (Ullmann or Buchwald-Hartwig etherification) provide a milder and more efficient alternative, significantly expanding the reaction scope.

| Method | Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | 2-Bromo-5-hydroxypyridine + Cyclobutyl bromide/tosylate | NaH, K2CO3 in DMF or THF | Classic, straightforward method. |

| Nucleophilic Aromatic Substitution (SNAr) | 2,5-Dibromopyridine + Sodium cyclobutoxide | Heat in DMF or DMSO | Utilizes readily available 2,5-dibromopyridine. |

| Ullmann Condensation | 2,5-Dibromopyridine + Cyclobutanol | CuI catalyst, base (e.g., Cs2CO3), high temperature | Effective for forming aryl ethers. |

| Buchwald-Hartwig Amination | 2,5-Dibromopyridine + Cyclobutanol | Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base | Milder conditions, broader substrate scope. |

While less common for the synthesis of simple ethers like this compound, alternative methods for incorporating cycloalkoxy groups are an area of ongoing research. These can include formal [4+2] cycloaddition reactions of alkoxy-substituted cyclobutanes to form heterocyclic systems. nih.gov Such methods are generally employed for constructing more complex scaffolds where the cyclobutane (B1203170) ring itself participates in a ring-forming or ring-expansion process. For the specific target compound, these routes are not as direct or efficient as the classical alkoxylation methods described above.

Convergent and Linear Synthesis Pathways for this compound

The construction of the target molecule can be envisioned through two primary strategies: linear and convergent synthesis.

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion until the final product is obtained. A plausible linear approach for this compound would commence with a pre-functionalized pyridine ring. One such pathway could involve the initial synthesis of 5-cyclobutoxypyridine, followed by a regioselective bromination at the 2-position. The initial etherification could be achieved by reacting 5-hydroxypyridine with a suitable cyclobutylating agent, such as cyclobutyl bromide, under basic conditions (Williamson ether synthesis). The subsequent bromination of the electron-rich pyridine ring would then yield the desired product.

| Synthesis Type | Starting Materials | Key Steps |

| Linear | 5-Hydroxypyridine, Cyclobutyl bromide | 1. Williamson ether synthesis to form 5-cyclobutoxypyridine. 2. Regioselective bromination at the 2-position. |

| Convergent | 2-Bromo-5-hydroxypyridine, Cyclobutanol or Cyclobutyl bromide | 1. Coupling of the two fragments via Williamson ether synthesis or a catalyzed cross-coupling reaction. |

Catalytic Approaches in the Synthesis of Substituted Pyridines

Modern organic synthesis heavily relies on catalytic methods to achieve transformations that are otherwise difficult or inefficient. The synthesis of this compound and its analogues can greatly benefit from the use of transition metal catalysts, particularly for the formation of the crucial C-O ether bond.

Palladium-Catalyzed C-O Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its etherification variant, have become powerful tools for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, a palladium catalyst can be employed to couple 2-bromo-5-hydroxypyridine with cyclobutanol. This reaction typically involves a palladium precatalyst, a phosphine-based ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

A variety of palladium catalysts and ligands can be screened to find the optimal combination for this specific transformation. High-throughput screening techniques can be employed to rapidly evaluate a large number of catalyst-ligand combinations. scienceintheclassroom.orgnih.gov

| Catalyst System | Ligand Type | Typical Base |

| Pd(OAc)₂ / Buchwald Ligand | Biarylphosphine | NaOt-Bu, K₃PO₄ |

| Pd₂(dba)₃ / Josiphos Ligand | Ferrocenylphosphine | Cs₂CO₃ |

Emerging Transition Metal Catalysis for Ether Synthesis

While palladium has been the dominant metal for C-O cross-coupling reactions, research into more economical and sustainable alternatives is ongoing. Catalytic systems based on other transition metals, such as copper and nickel, have shown promise for the synthesis of aryl ethers.

Copper-Catalyzed Ether Synthesis: The Ullmann condensation, a classical copper-catalyzed reaction, has been used for the formation of diaryl ethers for over a century. Modern advancements have led to the development of more versatile and milder copper-catalyzed methods for the synthesis of both diaryl and alkyl aryl ethers. These systems often employ copper(I) salts in combination with various ligands, such as phenanthrolines or diamines, to facilitate the coupling of alcohols with aryl halides.

Nickel-Catalyzed Ether Synthesis: Nickel catalysis is emerging as a powerful alternative to palladium for a range of cross-coupling reactions. Nickel catalysts can often be more cost-effective and can exhibit unique reactivity. Research has demonstrated the potential of nickel complexes with specific phosphine or N-heterocyclic carbene (NHC) ligands to catalyze the formation of C-O bonds. acs.org The application of such systems to the synthesis of this compound could offer advantages in terms of cost and reactivity profile.

Optimization of Reaction Conditions and Process Intensification

Achieving a high-yielding and pure synthesis of this compound requires careful optimization of reaction parameters. Furthermore, for potential industrial applications, considerations for process intensification are crucial.

High-Yielding and High-Purity Synthetic Routes

To maximize the yield and purity of the final product, a systematic optimization of the reaction conditions is necessary. This can involve varying parameters such as the choice of solvent, base, catalyst loading, ligand, temperature, and reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify the optimal conditions. bristol.ac.uk

For the palladium-catalyzed etherification of 2-bromo-5-hydroxypyridine, a typical optimization study might explore the following variables:

| Parameter | Range of Conditions |

| Solvent | Toluene, Dioxane, THF |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Catalyst Loading | 0.5 - 5 mol% |

| Temperature | 80 - 120 °C |

Purification of the final product is also a critical step. Chromatographic techniques are often employed at the laboratory scale, while crystallization may be a more suitable method for larger-scale production to ensure high purity.

Considerations for Industrial Scale Production of this compound

Process Intensification: Modern chemical manufacturing increasingly focuses on process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes. organic-chemistry.org For the synthesis of this compound, the adoption of continuous flow chemistry could offer significant advantages over traditional batch processing. researchgate.netnih.govnih.gov Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

By carefully considering these synthetic strategies, catalytic systems, and process optimization and intensification techniques, a robust and efficient route to this compound can be developed for both laboratory and potential industrial applications.

Chemical Reactivity and Transformations of 2 Bromo 5 Cyclobutoxypyridine

Diverse Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 2-Bromo-5-cyclobutoxypyridine, the bromine atom serves as a reactive handle for these transformations. The 2-position of the pyridine (B92270) ring is highly activated for oxidative addition to a palladium(0) catalyst, which is the initial step in most of these catalytic cycles.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction would involve its coupling with various aryl, heteroaryl, or vinyl boronic acids to produce the corresponding substituted pyridines.

The general mechanism involves three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. harvard.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromo-5-alkoxypyridine | Electrophile |

| Boron Reagent | Arylboronic acid, Vinylboronic acid | Nucleophile Source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Palladium Source |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilize & Activate Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boron Reagent |

| Solvent | Toluene, Dioxane, DMF, Water/Isopropanol | Reaction Medium |

This table represents typical conditions for this reaction class, as specific data for this compound is not available.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base (typically an amine), would enable the introduction of an alkynyl group at the 2-position of the pyridine ring. organic-chemistry.org

The reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.orglibretexts.org This method is highly efficient for creating 2-alkynylpyridine derivatives. scirp.org

Table 2: General Conditions for Sonogashira Coupling of 2-Bromopyridine Derivatives

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromo-5-alkoxypyridine | Electrophile |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Palladium Source |

| Cu Co-catalyst | CuI | Activates Alkyne |

| Base/Solvent | Triethylamine, Diisopropylamine | Base and/or Solvent |

| Ligand | PPh₃ | Stabilize Pd Catalyst |

This table represents typical conditions for this reaction class, as specific data for this compound is not available.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing N-aryl and N-heteroaryl amines. For this compound, this would allow for the introduction of primary or secondary amines at the 2-position. nih.govresearchgate.net

The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the aminated product. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad applicability of this reaction. organic-chemistry.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromo-5-alkoxypyridine | Electrophile |

| Amine | Primary or Secondary Amine | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |

| Ligand | BINAP, XPhos, tBuBrettPhos | Facilitate Catalytic Cycle |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | Deprotonates Amine |

| Solvent | Toluene, Dioxane | Reaction Medium |

This table represents typical conditions for this reaction class, as specific data for this compound is not available.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are additional palladium-catalyzed methods for forming carbon-carbon bonds, expanding the range of possible transformations.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. mdpi.com These reagents are typically more reactive than their organoboron counterparts, often allowing for reactions to proceed under milder conditions. The reaction of this compound with an organozinc compound would provide an alternative route to biaryl or alkyl-aryl pyridine derivatives.

The Stille reaction employs organotin (stannane) reagents. nih.gov A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. researchgate.net The main drawback is the toxicity of the tin reagents and byproducts. nih.gov This reaction would allow for the coupling of this compound with various tin-containing organic fragments.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. organic-chemistry.org

The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. For a 2-halopyridine, attack by a nucleophile can occur, especially if the ring is further activated by other electron-withdrawing groups. libretexts.org However, without strong activation (e.g., a nitro group), 2-bromopyridines are generally less reactive in SNAr reactions compared to palladium-catalyzed couplings. The reaction typically requires strong nucleophiles and often harsh conditions like high temperatures. The 5-cyclobutoxy group is an electron-donating group, which would slightly deactivate the ring towards SNAr compared to an unsubstituted 2-bromopyridine.

Functional Group Interconversions at the Bromine Position

The bromine atom in this compound can be transformed into other functional groups through methods other than palladium catalysis. A primary pathway for this is through metal-halogen exchange.

This process typically involves reacting the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) at low temperatures. This exchange replaces the bromine atom with a lithium atom, generating a highly reactive 2-lithiopyridine intermediate. This organolithium species can then be treated with a wide variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with N,N-dimethylformamide (DMF) would yield an aldehyde. nih.gov This two-step sequence provides a powerful, palladium-free method for functionalizing the pyridine ring.

Reductive Dehalogenation and Hydrogenation Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to removal through reductive dehalogenation. This transformation can be achieved using various catalytic systems, most commonly employing a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or formic acid. This reaction proceeds to replace the bromine atom with a hydrogen atom, yielding 5-cyclobutoxypyridine. The general reactivity for reductive dehalogenation of aryl halides is I > Br > Cl.

Catalytic hydrogenation can also lead to the saturation of the pyridine ring, although this typically requires more forcing conditions, such as higher pressures and temperatures, and specific catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO₂). Under such conditions, the pyridine ring is reduced to a piperidine (B6355638) ring. The choice of catalyst and reaction conditions allows for selectivity between dehalogenation and ring reduction. For instance, milder conditions will favor the cleavage of the C-Br bond, while more vigorous conditions can lead to the hydrogenation of the aromatic ring.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The carbon-bromine bond in this compound serves as a handle for the formation of highly reactive organometallic intermediates. One of the most common applications is the preparation of a Grignard reagent. This is typically achieved by reacting the bromo-pyridine with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organomagnesium compound, 2-(magnesiobromo)-5-cyclobutoxypyridine, is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.

Alternatively, lithium-halogen exchange can be employed to generate the corresponding organolithium reagent. This reaction involves treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures to prevent side reactions. The resulting 2-lithio-5-cyclobutoxypyridine is an even more potent nucleophile than its Grignard counterpart and can participate in a similar range of carbon-carbon bond-forming reactions. The presence of the alkoxy group can influence the rate and success of these metal-halogen exchange reactions. wikipedia.org

Transformations Involving the Cyclobutoxy Group

The cyclobutoxy moiety in this compound introduces another dimension to its chemical reactivity, primarily centered around the stability and potential cleavage of the ether linkage.

Stability and Reactivity Profile of the Cyclobutoxy Moiety

The cyclobutoxy group is generally stable under neutral and basic conditions. The ether linkage is robust and does not typically participate in reactions targeting the pyridine ring or the C-Br bond, such as Grignard formation or many palladium-catalyzed cross-coupling reactions. This stability makes it a useful substituent for modifying the steric and electronic properties of the pyridine ring without interfering with a wide range of synthetic transformations.

Selective Cleavage or Modification of the Ether Linkage

While stable under many conditions, the ether linkage can be cleaved under strongly acidic conditions, particularly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.commasterorganicchemistry.comkhanacademy.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon of the cyclobutyl ring. This would result in the formation of 2-bromo-5-hydroxypyridine (B120221) and a cyclobutyl halide. The cleavage of aryl ethers with primary or secondary alkyl groups generally proceeds through an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com Given the secondary nature of the carbon attached to the oxygen in the cyclobutoxy group, an SN2 pathway is likely.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyridine nucleus significantly more challenging compared to benzene and its derivatives. The pyridine ring is generally considered to be deactivated towards electrophiles.

When such reactions do occur, the position of substitution is influenced by both the nitrogen atom and the existing substituents. The nitrogen atom directs incoming electrophiles primarily to the 3- and 5-positions. In the case of this compound, the 5-cyclobutoxy group is an ortho, para-directing activator in benzene systems. However, in the context of the deactivated pyridine ring, its influence is more complex. The alkoxy group will activate the positions ortho and para to it (positions 4 and 6, and position 2, respectively). The bromine at the 2-position is a deactivating group but also directs ortho and para. Considering the combined directing effects, electrophilic substitution is most likely to occur at the positions least deactivated by the pyridine nitrogen and influenced by the activating cyclobutoxy group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and sulfonation (using fuming sulfuric acid). However, due to the deactivating nature of the pyridine ring, these reactions often require harsh conditions and may result in low yields. Halogenation, such as bromination, can also be achieved, typically requiring a Lewis acid catalyst.

Oxidative and Reductive Manipulations of this compound

The pyridine ring in this compound can undergo both oxidative and reductive transformations, although the presence of the bromo and cyclobutoxy substituents can influence the outcome of these reactions.

Oxidation of the pyridine nitrogen can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. thermofisher.comosti.govdigitellinc.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Reduction of the pyridine ring, as mentioned in the context of hydrogenation, leads to the formation of a piperidine ring. This typically requires catalytic hydrogenation under more forcing conditions than those needed for reductive dehalogenation. The choice of catalyst and reaction parameters is crucial for achieving the desired level of reduction.

Applications of 2 Bromo 5 Cyclobutoxypyridine in Pharmaceutical and Advanced Material Synthesis

Integration into Drug Discovery Pipelines

The utility of 2-Bromo-5-cyclobutoxypyridine in drug discovery is marked by its role as a foundational scaffold for creating novel molecules with therapeutic potential. Its structure is frequently employed as a key intermediate for constructing more complex active pharmaceutical ingredients (APIs).

The pyridine (B92270) ring is a prevalent motif in numerous FDA-approved drugs, and functionalized pyridines like this compound are crucial starting materials for synthesizing APIs. guidechem.com The bromo-substituent facilitates the assembly of the molecular core through established synthetic transformations such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the complex architectures of modern pharmaceuticals. The cyclobutoxy group often serves to enhance pharmacokinetic properties, such as improving metabolic stability or modulating lipophilicity to optimize drug absorption and distribution.

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. Quinoline (B57606) and quinazoline (B50416) scaffolds are prominent examples, appearing in a wide array of biologically active compounds. mdpi.commdpi.com this compound is an effective precursor for the synthesis of these important heterocyclic systems. scispace.comsemanticscholar.orgresearchgate.net Synthetic strategies often involve a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a suitably substituted aniline (B41778) or anthranilamide. Subsequent intramolecular cyclization reactions, such as the Friedländer annulation for quinolines or condensation reactions for quinazolines, yield the desired fused heterocyclic systems. nih.govopenmedicinalchemistryjournal.com This approach allows for the creation of diverse libraries of quinoline and quinazoline derivatives for screening in drug discovery programs.

Table 1: Synthesis of Privileged Heterocycles from this compound This table is illustrative of common synthetic pathways.

| Starting Material | Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| This compound | 2-Aminophenylboronic acid | Suzuki Coupling / Cyclization | Cyclobutoxy-substituted Quinoline |

| This compound | 2-Aminobenzamide | Buchwald-Hartwig Amination / Condensation | Cyclobutoxy-substituted Quinazoline |

| This compound | Substituted Anthranilic Acid | Ullmann Condensation / Cyclization | Cyclobutoxy-substituted Quinazolinone |

Synthesis of Biologically Relevant Derivatives

The structural features of this compound make it an ideal starting point for developing compounds that can modulate the activity of specific biological targets implicated in various diseases.

Research has demonstrated that the alkoxy-pyridine scaffold is a key pharmacophore for several important biological targets.

mGluR5 Modulators: Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for treating central nervous system (CNS) disorders. nih.gov Positive allosteric modulators (PAMs) of mGluR5 have shown potential in addressing cognitive deficits. mdpi.com The development of mGluR5 PAMs has involved structures where a central aromatic ring, such as pyridine, is substituted with ether linkages, highlighting the relevance of the this compound scaffold in designing novel modulators. nih.gov

PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a well-established target for anti-inflammatory drugs, particularly for respiratory conditions like COPD. nih.gov Many potent PDE4 inhibitors feature a catechol ether pharmacophore, often incorporating a substituted aromatic or heteroaromatic ring. nih.govmdpi.com The 5-cyclobutoxypyridine moiety can mimic this arrangement, making it a valuable component in the design of new PDE4 inhibitors with potentially improved drug-like properties.

BCL-XL Inhibitors: The B-cell lymphoma-extra large (BCL-XL) protein is a key regulator of apoptosis and a significant target in cancer therapy. nih.gov Small molecule inhibitors that disrupt the interaction of BCL-XL with pro-apoptotic proteins are sought after as anticancer agents. 1stoncology.comnih.gov The design of such inhibitors often involves heterocyclic scaffolds that can be elaborated to achieve high-affinity binding. selleckchem.comyoutube.com The this compound scaffold provides a platform for synthesizing derivatives aimed at targeting the BH3-binding groove of BCL-XL.

Table 2: Biologically Active Scaffolds Related to this compound

| Target | Related Scaffold Class | Example Compound Class | Potential Therapeutic Area |

|---|---|---|---|

| mGluR5 | Alkoxy-substituted heterocycles | Phenyl-pyridine ethers | CNS Disorders nih.govnih.gov |

| PDE4 | Catechol ether bioisosteres | Alkoxy-pyridines | Inflammatory Diseases nih.govnih.gov |

| BCL-XL | Substituted bi-aryl heterocycles | Phenyl-pyridines | Oncology nih.govnih.gov |

Beyond specific targets, derivatives of this compound are explored for broad anti-tumor and anti-inflammatory activities.

Anti-Tumor Activity: The quinoline and quinazoline systems, readily synthesized from this precursor, are found in numerous anti-tumor agents. nih.govnih.goveurekaselect.com These compounds can exert their effects through various mechanisms, including inhibition of tubulin polymerization, DNA intercalation, and interference with cell signaling pathways. nih.govunibas.itmdpi.commdpi.comresearchgate.net The ability to generate large, diverse libraries of such compounds from this compound is crucial for identifying new leads in oncology.

Anti-Inflammatory Activity: The inhibition of inflammatory mediators is a key strategy for treating a range of diseases. nih.gov Pyridine and its derivatives are core components of compounds designed to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govmdpi.com The structural versatility of this compound allows for its incorporation into novel molecular designs aimed at discovering new anti-inflammatory agents with improved efficacy and safety profiles.

Utility in Agrochemical Development

The application of heterocyclic chemistry extends significantly into the agrochemical sector. Pyridine-based compounds are integral to the development of modern pesticides, herbicides, and fungicides due to their potent biological activity. nbinno.com The this compound scaffold can be utilized as a key intermediate in the synthesis of new agrochemicals. The bromine atom allows for the introduction of various toxophores or functional groups through cross-coupling chemistry, while the cyclobutoxy group can be used to fine-tune the compound's physical properties, such as solubility and environmental persistence, which are critical factors in the design of effective and safe crop protection agents.

Application as a Biochemical Reagent and Chemical Probe

The utility of brominated pyridine compounds as intermediates in the synthesis of biologically active molecules is well-established. For instance, compounds like 2-bromo-5-chloropyridine (B189627) serve as crucial starting materials for the synthesis of various pharmaceutical agents. guidechem.com The bromine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic substitution and cross-coupling reactions, making it a valuable handle for introducing diverse functional groups.

Contributions to Materials Science and Organic Electronics

The field of materials science, particularly in organic electronics, heavily relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Pyridine derivatives are frequently incorporated into these materials due to their electron-deficient nature, which can be tuned by the introduction of various substituents.

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronics, and the development of efficient emitter materials is a key area of research. Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a promising class of emitters that can achieve high internal quantum efficiencies. The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties.

Pyridine rings are commonly used as electron-accepting units in TADF emitters. acs.org The electronic properties of the pyridine core can be modulated by substituents. Alkoxy groups, such as the cyclobutoxy group in this compound, can act as weak electron-donating groups, influencing the energy levels of the molecule's frontier molecular orbitals. The bromo-substituent provides a reactive site for introducing other functional groups through cross-coupling reactions, allowing for the construction of more complex donor-acceptor architectures suitable for OLED applications. nih.gov While specific research on this compound in this context is limited, its structural motifs are relevant to the design of novel optoelectronic materials.

Below is a table of representative pyridine-based materials and their applications in organic electronics, illustrating the potential roles for derivatives of this compound.

| Compound Class | Application | Role of Pyridine Moiety |

| Pyrene-Pyridine Derivatives | Hole-Transporting Materials for OLEDs | Electron-Acceptor |

| Terpyridine Derivatives | Host Materials for OLEDs | Electron-Transporting Unit |

| Phenylpyrimidine Derivatives | Liquid Crystals for Displays | Core Mesogenic Unit |

This table is generated based on data from related pyridine compounds to illustrate potential applications.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their unique optical properties make them essential components of display technologies. The molecular structure of a liquid crystal typically consists of a rigid core and flexible terminal chains.

Pyridine-containing compounds are known to exhibit liquid crystalline properties. tandfonline.com The incorporation of a pyridine ring into the molecular structure can influence the mesophase behavior and the dielectric anisotropy of the material. Alkoxy-substituted pyridines, in particular, have been synthesized and studied as intermediates for liquid crystals. semanticscholar.orgtandfonline.com The length and branching of the alkoxy chain can significantly affect the transition temperatures and the type of liquid crystalline phase observed. nih.gov

The cyclobutoxy group in this compound introduces a degree of conformational rigidity and steric bulk that could influence the packing of molecules in the liquid crystalline state. While there is no direct literature on the use of this specific compound in liquid crystal synthesis, the general principles of liquid crystal design suggest that it could serve as a precursor to new mesogenic materials. The bromo-substituent again offers a synthetic handle to elongate the molecular structure, a common strategy in the design of calamitic (rod-shaped) liquid crystals.

Structure Activity Relationship Sar and Structural Analogue Investigations

Impact of Bromine Position and Substituent Effects on Reactivity and Biological Profile

The position of the bromine atom on the pyridine (B92270) ring is a key determinant of the molecule's electronic properties and, consequently, its reactivity and biological interactions. In 2-Bromo-5-cyclobutoxypyridine, the bromine at the 2-position significantly influences the electron density of the pyridine ring. The electron-withdrawing nature of the bromine atom at this position makes the pyridine ring more susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone for the synthesis of various derivatives where the bromine can be displaced by other functional groups to modulate biological activity. researchgate.netresearchgate.net

The electronic effect of the bromine atom also impacts the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with biological targets. The presence of a halogen can also lead to halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein. The biological profile of brominated pyridines can be diverse, with studies on other substituted pyridines indicating activities ranging from anticancer to antimicrobial. mdpi.comnih.gov The specific biological profile of this compound would be intricately linked to the interplay between the electronic effects of the bromine and the steric and conformational properties of the cyclobutoxy group.

Influence of the Cyclobutoxy Group on Molecular Recognition and Pharmacological Attributes

The cyclobutoxy group at the 5-position introduces several important features that can profoundly influence the molecule's pharmacological attributes. Saturated cyclic ethers, such as the cyclobutoxy group, are prevalent in a wide array of biologically active molecules and natural products. nih.govnih.gov This group can impact the molecule's lipophilicity, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The three-dimensional structure of the cyclobutoxy ring can also play a significant role in molecular recognition by providing a specific conformational arrangement that can fit into a binding pocket of a target protein. nih.govksu.edu.sa This can lead to enhanced binding affinity and selectivity. The ether linkage of the cyclobutoxy group is relatively stable and can participate in hydrogen bonding as an acceptor, further contributing to target binding. The incorporation of cyclic ethers is a known strategy in drug design to modulate physicochemical properties and improve metabolic stability. labinsights.nl

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are essential for systematically exploring its SAR. This involves modifications to both the pyridine ring and the cycloalkoxy moiety.

The synthesis of analogues with different substituents on the pyridine ring can be achieved through various organic reactions. The bromine at the 2-position serves as a versatile handle for introducing new functionalities via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or amino groups. researchgate.netmdpi.com Furthermore, the other positions on the pyridine ring (3, 4, and 6) can be functionalized to explore the impact of additional substituents on activity. For instance, introducing electron-donating or electron-withdrawing groups at these positions would alter the electronic landscape of the molecule and could lead to significant changes in biological activity. The synthesis of functionalized 2-bromopyridines is a well-established area of organic chemistry, providing a toolbox for creating a diverse library of analogues. mdpi.comnih.gov

Modification of the cycloalkoxy group can provide insights into the steric and conformational requirements for biological activity. Synthesizing analogues with different ring sizes (e.g., cyclopentyloxy, cyclohexyloxy) or introducing substituents on the cyclobutyl ring can help to probe the dimensions of the binding pocket. The synthesis of such analogues would typically involve the reaction of 2-bromo-5-hydroxypyridine (B120221) with the corresponding cycloalkyl halide or alcohol under appropriate conditions. osti.govtandfonline.comresearchgate.net The table below illustrates potential modifications to the cycloalkoxy group and their rationale in SAR studies.

| Modification of Cycloalkoxy Moiety | Rationale for SAR Study |

| Varying Ring Size (e.g., Cyclopentyloxy, Cyclohexyloxy) | To investigate the optimal ring size for fitting into the target's binding pocket. |

| Introducing Substituents on the Cycloalkyl Ring | To explore specific steric and electronic interactions within the binding site. |

| Replacing with Acyclic Alkoxy Groups (e.g., isobutoxy) | To assess the importance of the cyclic constraint for biological activity. |

| Introducing Heteroatoms into the Ring (e.g., tetrahydrofuranyloxy) | To explore the potential for additional hydrogen bonding interactions. |

Comparative Studies with Isomeric Pyridine Derivatives (e.g., 2-Bromo-6-cyclobutoxypyridine)

These differences can translate into distinct biological activities and selectivities. For example, the proximity of the cyclobutoxy group to the nitrogen atom in the 2,6-isomer could influence its ability to interact with certain biological targets compared to the 2,5-isomer. Synthetic strategies for 2,6-disubstituted pyridines are also well-documented, allowing for the preparation of such isomers for comparative biological evaluation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to gain insights into the key molecular descriptors that govern their activity.

A typical QSAR study involves calculating a variety of molecular descriptors for each analogue, which can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. researchgate.net For halogenated compounds like this compound, specific descriptors related to the halogen's properties (e.g., polarizability, halogen bond donor potential) can also be included. nih.govnih.gov

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govnih.gov A robust QSAR model can guide the design of new analogues with potentially improved activity. For instance, if a QSAR model indicates that a specific steric parameter is crucial for activity, new analogues can be designed to optimize this feature. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights into the three-dimensional structural requirements for optimal biological activity. figshare.comtandfonline.com

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms in the Synthesis of 2-Bromo-5-cyclobutoxypyridine

The principal synthetic route to this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by reacting 2-bromo-5-hydroxypyridine (B120221) with a suitable cyclobutyl electrophile, such as cyclobutyl bromide, in the presence of a base.

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. byjus.comwikipedia.org The process can be broken down into two primary steps:

Deprotonation: A base (e.g., sodium hydride, NaH) abstracts the acidic proton from the hydroxyl group of 2-bromo-5-hydroxypyridine. This results in the formation of a highly nucleophilic 2-bromo-5-pyridinolate anion.

Nucleophilic Attack: The newly formed pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the cyclobutyl bromide. scienceinfo.com This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The reaction proceeds through a single, concerted transition state where the C-O bond is forming at the same time as the C-Br bond is breaking. scienceinfo.com

Computational studies on analogous SN2 reactions confirm that this is a single-step process with a well-defined transition state. rsc.orgmdpi.com The energy profile features a single maximum corresponding to this transition state. The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base without deactivating the nucleophilic anion, thereby accelerating the reaction rate. scienceinfo.com

Table 1: Key Features of the SN2 Mechanism for the Synthesis of this compound

| Feature | Description |

| Reaction Type | Williamson Ether Synthesis |

| Overall Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Nucleophile | 2-bromo-5-pyridinolate anion |

| Electrophile | Cyclobutyl bromide |

| Key Intermediate | The 2-bromo-5-pyridinolate anion (formed in situ) |

| Transition State | A single, concerted state with partial C-O bond formation and C-Br bond cleavage |

| Reagents | 2-bromo-5-hydroxypyridine, Cyclobutyl bromide, Base (e.g., NaH) |

| Typical Solvent | Polar aprotic (e.g., DMF, Acetonitrile) |

Computational Modeling of Reactivity and Selectivity in Transformations

This compound is a valuable synthetic intermediate, primarily due to the presence of the bromine atom at the C-2 position of the pyridine (B92270) ring. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse functional groups.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of this compound in such transformations. acs.org For instance, the mechanism of a Suzuki-Miyaura coupling reaction can be modeled to understand its energetic landscape. The catalytic cycle of a Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. DFT calculations can determine the activation energy for this step, which is often rate-determining. Studies on 2-bromopyridines show this step is highly favorable. nih.govresearchgate.net

Transmetalation: The aryl or vinyl group is transferred from the organoboron reagent to the palladium center, displacing the halide. The energy barrier for this step is influenced by the nature of the base and solvent.

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst. This is typically a low-energy, product-forming step.

By calculating the Gibbs free energy for the transition states and intermediates of each step, a complete reaction profile can be constructed. nih.gov This allows chemists to predict which step has the highest energy barrier (the rate-determining step) and to understand how modifications to the ligand, base, or solvent might affect the reaction's efficiency. For this compound, computational models would predict high reactivity at the C-2 position due to the electronic properties of the pyridine ring and the C-Br bond.

Table 2: Hypothetical DFT Modeling of a Suzuki Coupling Reaction

| Parameter | Description | Typical Finding for 2-Bromopyridines |

| Computational Method | Density Functional Theory (DFT) | B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)) |

| Modeled Reaction | Suzuki coupling of this compound with Phenylboronic acid | Pd(PPh₃)₄ catalyzed |

| Oxidative Addition (ΔG‡) | Activation energy for Pd(0) insertion into the C-Br bond. | Relatively low, indicating a facile reaction step. |

| Transmetalation (ΔG‡) | Activation energy for the transfer of the phenyl group from boron to palladium. | Can be the rate-determining step; energy depends on the base used. |

| Reductive Elimination (ΔG‡) | Activation energy for the final C-C bond formation and product release. | Typically the lowest barrier, highly exergonic. |

| Overall Reaction Profile | The complete energy landscape of the catalytic cycle. | Predicts high yield and efficiency under optimized conditions. |

Theoretical Studies on Molecular Properties and Electronic Structure

Theoretical calculations provide fundamental information about the molecular and electronic structure of this compound, which dictates its physical properties and chemical reactivity. Methods like DFT are commonly used to determine these characteristics. researchgate.net

Optimized Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional structure of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). scirp.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com For this compound, the electron-donating cyclobutoxy group would raise the HOMO energy, while the electronegative bromine atom and the pyridine nitrogen would lower the LUMO energy.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net In this compound, the most negative potential (red) would be localized on the nitrogen atom, identifying it as the primary site for protonation or Lewis acid coordination. The area around the hydrogen atoms and the bromine atom would exhibit a positive potential (blue).

Table 3: Calculated Electronic Properties of Substituted Pyridines

| Property | Definition | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | Relatively high due to the π-system and the electron-donating cyclobutoxy group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Relatively low due to the electronegative N and Br atoms. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap, suggesting a balance of stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment directed towards the electronegative nitrogen and bromine atoms. |

| MEP Negative Region | Electron-rich areas, susceptible to electrophilic attack. | Concentrated on the pyridine nitrogen atom. |

| MEP Positive Region | Electron-poor areas, susceptible to nucleophilic attack. | Located around the C-Br bond, making it the site for oxidative addition. |

In Silico Screening and Ligand Design for Target-Oriented Synthesis

The pyridine scaffold is one of the most prevalent heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles. nih.govresearchgate.net this compound represents an attractive starting point, or scaffold, for target-oriented synthesis in drug discovery.

Scaffold for Ligand Design: The core structure can be systematically modified. The bromine at the C-2 position serves as a key functionalization point for introducing a wide array of substituents via cross-coupling reactions. nih.gov The cyclobutoxy group at the C-5 position can modulate physicochemical properties like lipophilicity and solubility, which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

In Silico Screening: This computational technique is used to rapidly assess the potential of a large library of virtual compounds against a biological target, such as a protein or enzyme. cmjpublishers.com The process typically involves:

Virtual Library Generation: A diverse library of molecules is created computationally, starting from the this compound scaffold. Different R-groups are attached at the C-2 position where the bromine was.

Molecular Docking: Each molecule in the virtual library is computationally "docked" into the binding site of a target protein. Docking algorithms predict the preferred binding orientation and calculate a "docking score," which estimates the binding affinity. nih.gov

Hit Identification: Compounds with high docking scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site are identified as "hits." These hits are then prioritized for actual chemical synthesis and subsequent in vitro biological testing. rsc.org

This in silico approach significantly accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of being active, saving considerable time and resources. auctoresonline.org

Table 4: Workflow for In Silico Screening Using the this compound Scaffold

| Step | Action | Tools/Methods | Objective |

| 1. Scaffold Selection | Choose this compound as the core structure. | Chemical Informatics | Provide a synthetically feasible starting point with tunable properties. |

| 2. Target Identification | Select a protein target implicated in a disease (e.g., a kinase, protease). | Bioinformatics, PDB | Define the binding site for molecular docking. |

| 3. Virtual Library Generation | Computationally replace the bromine atom with a diverse set of chemical fragments. | Combinatorial Chemistry Software | Create a large and diverse set of potential ligands. |

| 4. Molecular Docking | Dock the virtual library into the protein's active site. | AutoDock, Glide, GOLD | Predict binding modes and rank compounds by binding affinity (docking score). |

| 5. Filtering & Hit Selection | Analyze top-scoring compounds for key binding interactions and drug-like properties (e.g., Lipinski's Rule of Five). | ADME Prediction Software | Identify promising "hit" compounds for synthesis. |

| 6. Target-Oriented Synthesis | Synthesize the selected hit compounds for biological evaluation. | Organic Synthesis | Validate the computational predictions experimentally. |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Synthesis Methodologies for 2-Bromo-5-cyclobutoxypyridine

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. For this compound, future research will prioritize the development of more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of advancement include:

Catalytic Innovations: Moving away from stoichiometric reagents towards highly efficient catalytic systems (e.g., recyclable metal catalysts) can significantly improve the atom economy of synthetic processes. mdpi.com

Greener Solvents: Research into replacing traditional volatile organic solvents with aqueous media, ionic liquids, or supercritical fluids is a major goal. For instance, advanced versions of classic pyridine (B92270) syntheses, like the Guareschi–Thorpe reaction, are being adapted for use in aqueous mediums, which could be applied to precursors of this compound. rsc.org

Energy Efficiency: Methodologies such as microwave-assisted synthesis are being explored to reduce reaction times and energy input compared to conventional heating methods. mdpi.com This approach not only aligns with green chemistry principles but can also lead to higher product yields.

| Green Synthesis Strategy | Potential Benefit for this compound Synthesis |

| Use of Recyclable Catalysts | Reduces hazardous waste and improves atom economy. mdpi.com |

| Aqueous Medium Reactions | Eliminates the need for hazardous organic solvents. rsc.org |

| Microwave-Assisted Synthesis | Decreases reaction time and energy consumption. mdpi.com |

High-Throughput Synthesis and Screening for Novel Applications

High-throughput synthesis enables the rapid creation of a large library of chemical analogs, which can then be screened for biological activity or material properties. Applying this approach to this compound would involve systematically modifying its structure—for instance, by replacing the bromo group with various other functionalities through cross-coupling reactions—to generate a diverse set of derivatives.

These compound libraries can be screened against a wide array of biological targets to identify new therapeutic applications. The automation inherent in high-throughput techniques significantly accelerates the discovery process, which traditionally relies on more intuition-driven, lower-throughput methods. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of intermediates like this compound. This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. acs.org

Researchers have successfully adapted classic pyridine syntheses, such as the Bohlmann-Rahtz and Hantzsch methods, for continuous flow processing, demonstrating the feasibility of these techniques for heterocyclic compounds. nih.govresearchgate.net Integrating these flow reactors with automated platforms can enable on-demand production, reduce manual handling, and facilitate seamless multi-step syntheses. researchgate.net This approach has been shown to dramatically increase yield and reduce production costs for other pyridine-based active pharmaceutical ingredients. vcu.edu

| Technology | Advantage | Relevance to this compound |

| Flow Chemistry | Enhanced safety, improved yield and purity, better scalability. acs.orgmdpi.com | Safer handling of bromination steps and precise control over etherification. |

| Automated Synthesis | Increased productivity, on-demand production, reduced manual error. researchgate.net | Rapid optimization of reaction conditions and streamlined library synthesis. |

| Microwave Flow Reactors | Rapid heating, increased reaction rates, high efficiency. nih.govresearchgate.net | Acceleration of thermally driven reactions in the synthesis pathway. |

Exploration of Unprecedented Chemical Transformations and Reactivity

The unique electronic properties conferred by the bromine atom and the cyclobutoxy group on the pyridine ring make this compound a candidate for exploring novel chemical reactions. The bromo-substituent is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. rsc.org

Future research could focus on:

Novel Coupling Partners: Investigating new types of organometallic reagents or coupling partners to create previously inaccessible molecular architectures.

Direct C-H Functionalization: Developing methods to directly functionalize the C-H bonds on the pyridine ring, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, leveraging the reactivity of the starting material to rapidly build molecular complexity. nih.govorganic-chemistry.org

Exploring such unprecedented transformations will not only expand the synthetic utility of this compound but also contribute to the broader field of heterocyclic chemistry.

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.com For this compound, these computational tools can be applied in several ways:

Predictive Modeling: ML models can predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound before they are synthesized, helping to prioritize the most promising candidates. nih.gov

Synthesis Planning: AI algorithms can analyze the vast chemical literature to propose novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective methods.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, using building blocks like this compound to create innovative structures with high potential for specific applications. researchgate.net

The integration of AI and ML with automated synthesis platforms creates a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of chemical discovery. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-bromo-5-cyclobutoxypyridine, and how can researchers address low yields in cyclobutoxy group introduction?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For cyclobutoxy group introduction, a common approach is reacting 5-bromo-2-hydroxypyridine with cyclobutanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via activation with a coupling agent like thionyl chloride (SOCl₂) . Low yields may arise from steric hindrance from the cyclobutyl group or competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency.

- Temperature control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling reactions .

Validate purity via HPLC or GC-MS, referencing protocols for brominated pyridines in and .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR data be resolved?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 2-bromo-5-methylpyridine in ). The cyclobutoxy group’s protons resonate at δ 4.5–5.0 ppm (multiplet), while bromine deshields adjacent pyridine protons.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0 for C₉H₁₀BrNO⁺).

- IR spectroscopy : Validate ether (C-O-C) stretches at 1100–1250 cm⁻¹.

For conflicting NMR data (e.g., unexpected splitting), verify sample purity via TLC, repeat experiments in deuterated solvents (CDCl₃ or DMSO-d₆), and cross-reference with computational predictions (DFT-based tools) .

Q. How can this compound serve as a scaffold in medicinal chemistry, and what functionalization strategies are recommended?

Methodological Answer: The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis), while the cyclobutoxy group enhances lipophilicity and target binding. Applications include:

- Kinase inhibitor development : Functionalize via Sonogashira coupling with terminal alkynes to introduce pharmacophores.

- Antimicrobial agents : Introduce sulfonamide groups at position 5 via SNAr reactions.

Refer to and for analogous bromopyridine derivatization workflows. Use regioselective protection/deprotection (e.g., SEM groups) to avoid side reactions .

Advanced Research Questions

Q. What mechanistic insights explain regioselective challenges during functionalization of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

- Electron-withdrawing cyclobutoxy group : Directs electrophilic substitutions to position 4 (meta to oxygen).

- Steric hindrance : The bulky cyclobutyl group may hinder reactions at position 6.

To study this, conduct DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces. Validate experimentally using isotopic labeling or competitive reactions, as described for similar brominated pyridines in and .

Q. How can researchers leverage supramolecular interactions of this compound in material science applications?

Methodological Answer: The compound’s pyridine core and oxygen atom participate in hydrogen bonding and π-π stacking. Applications include:

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form 2D/3D networks.

- Crystal engineering : Co-crystallize with carboxylic acids (e.g., terephthalic acid) to design porous frameworks.

Characterize interactions via X-ray crystallography (single-crystal XRD) and thermal analysis (TGA/DSC), referencing ’s protocols for hydrogen-bonded associations.

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

- Standardize assays : Use identical cell lines (e.g., HEK293) and positive controls.

- Re-synthesize disputed compounds : Follow ’s bromination and coupling protocols to ensure reproducibility.

- Meta-analysis : Cross-reference data from multiple databases (e.g., PubChem, Reaxys) as in . Apply statistical tools (e.g., ANOVA) to evaluate significance of discrepancies .

Q. What advanced strategies enable late-stage functionalization of this compound without bromine displacement?

Methodological Answer: To preserve the bromine atom (critical for downstream couplings):

- Directed C-H activation : Use palladium catalysts with directing groups (e.g., pyridine-N-oxide).

- Photoredox catalysis : Employ Ir(ppy)₃ or Ru(bpy)₃²⁺ under blue light for radical-based modifications.

Validate selectivity via LC-MS and compare with ’s substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.